4-Amino-3-nitrobenzamide

Übersicht

Beschreibung

4-Amino-3-nitrobenzamide is an organic compound with the CAS Number: 41263-65-4 . It has a molecular weight of 181.15 . It is typically stored at room temperature and comes in a powder form .

Synthesis Analysis

The synthesis of 4-amino-3-nitrobenzamide can be achieved through various methods. One such method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the hydrolysis of ester to acid with sodium hydroxide in methanol, followed by acid-amine coupling with dibenzylamine . A simpler method involves a Fischer esterification reaction .

Molecular Structure Analysis

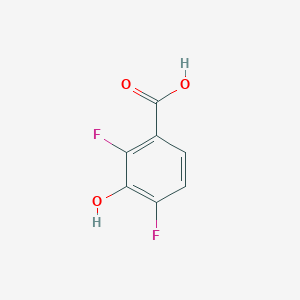

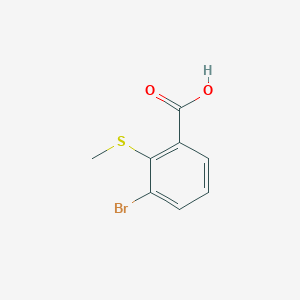

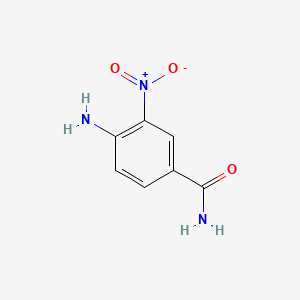

The InChI code for 4-amino-3-nitrobenzamide is 1S/C7H7N3O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H,8H2, (H2,9,11) . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in the molecule .

Chemical Reactions Analysis

The synthesis of 4-amino-3-nitrobenzamide involves a Fischer esterification reaction . This is a simple reaction that can be completed within 30 minutes to 16 hours, with 1 hour producing a workable yield .

Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzamide is a powder that is stored at room temperature . It has a melting point of 232-234 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

1. Structural Chemistry

- Methods of application : The compound is prepared in a triclinic crystal form, in contrast to known monoclinic crystals. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II .

- Results or outcomes : The study found that the percentage of the O•••H/H•••O interactions of polymorph II (~39.1%) is less than that of polymorph I (54.5%). The TG-DTA studies attest that there is no “polymorph II → polymorph I” phase transition .

2. Biochemical Research

- Summary of the application : 4-Amino-3-nitrobenzamide is used as a substrate for enzymatic reactions and as a linker in peptide synthesis .

- Results or outcomes : The advantages of 4-A3NBA use include its low cost and wide availability. The biochemical and physiological effects of 4-A3NBA are not well understood, indicating a need for further research .

3. Synthesis of Benzamides

- Summary of the Application : 4-Amino-3-nitrobenzamide is used in the synthesis of benzamides through direct condensation of carboxylic acids and amines .

- Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results or Outcomes : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

4. Antimicrobial Activity

- Summary of the Application : Derivatives of 4-nitrobenzamide, such as 3(a–d) and 3(a1–d1), have been synthesized and evaluated for in vitro antimicrobial activity .

- Methods of Application : The compounds were synthesized and structurally characterized by various spectroscopic techniques .

- Results or Outcomes : Compounds 3a and 3a1 were found to be the most active compared to the other synthesized compounds .

5. Pharmaceutical Intermediates

- Summary of the Application : N-methyl-4-(methylamino)-3-nitrobenzamide, a derivative of 4-Amino-3-nitrobenzamide, is used as an intermediate in the synthesis of various drugs .

- Results or Outcomes : This compound can be used to treat various conditions such as diabetes, hypertension, insulin resistance, and schizophrenia .

6. Pigment Production

- Summary of the Application : 4-Amino-N-(4-carbamoylphenyl)benzamide, a derivative of 4-Amino-3-nitrobenzamide, is an important intermediate in the production of Pigment Yellow 181 .

- Methods of Application : The synthesis of this compound was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .

- Results or Outcomes : The synthetic pathway reflects requirements that are important for industrial applications. The overall yield was higher than 78% .

7. Optical and Electrochemical Sensors

- Summary of the Application : Schiff bases derived from 4-nitrobenzamide are used in optical and electrochemical sensors .

- Results or Outcomes : Schiff bases possess excellent characteristics, structural similarities with natural biological substances, relatively simple preparation procedures, and the synthetic flexibility that enables the design of suitable structural properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKLDLKLEXDSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477870 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-nitrobenzamide | |

CAS RN |

41263-65-4 | |

| Record name | 4-AMINO-3-NITROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.